molecular formula C12H15N3O3S2 B2678785 2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1797585-84-2

2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2678785
CAS No.: 1797585-84-2
M. Wt: 313.39
InChI Key: AXNSQCTXXSCWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H15N3O3S2 and its molecular weight is 313.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism of SB-649868

SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study revealed that after oral dosing, elimination occurred mainly via feces, with a small percentage through urine. Metabolite profiling and characterization were performed using high-performance liquid chromatography-mass spectrometry, indicating extensive metabolism with negligible amounts excreted unchanged. This study provides insights into the metabolism and disposition of sulfone compounds in drug development (Renzulli et al., 2011).

Effect of Anticoagulant MD 805 on Platelet Activation

MD 805, an anticoagulant, was compared with heparin in patients undergoing maintenance hemodialysis. It was found to produce no significant increase in platelet activation, suggesting its utility in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).

Metabolism and Disposition of Venetoclax

Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes extensive metabolism in humans, primarily through hepatic mechanisms. The study highlights the role of gut bacteria in forming nitro reduction metabolites and the predominance of unchanged venetoclax in circulation. This research underscores the complexity of drug metabolism and the significance of understanding metabolic pathways in the development of therapeutic agents (Liu et al., 2017).

Effects of mGlu1 and mGlu5 Receptor Antagonists on Learning

The study on the effects of novel receptor antagonists on aversive learning reveals the diverse involvement of mGlu1 and mGlu5 receptors in learning processes. This research contributes to the understanding of neurological pathways and their implications for therapeutic interventions in learning and memory disorders (Gravius et al., 2005).

Distribution of Methyl Sulfone Metabolites in Human Tissues

This study investigated the distribution of methyl sulfone metabolites of polychlorinated biphenyls and DDE in human tissues, providing insights into the bioaccumulation and potential health effects of environmental contaminants. The findings suggest tissue-specific distribution patterns and differences from other mammals, highlighting the importance of monitoring and assessing human exposure to environmental pollutants (Chu et al., 2003).

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(16,17)15-5-2-3-9(7-15)11-13-14-12(18-11)10-4-6-19-8-10/h4,6,8-9H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSQCTXXSCWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.